Aldoxorubicin hydrochloride is a prodrug of doxorubicin, a widely used chemotherapeutic agent. [, , , , ] As a prodrug, it remains inactive until it undergoes specific chemical transformations within the body, releasing the active drug molecule. [, , , ] This targeted approach aims to minimize the systemic toxicity associated with conventional doxorubicin therapy. [, , , , ]
Aldoxorubicin hydrochloride, also known as INNO-206, is a product of CytRx Corporation and is classified within several categories:
This compound is specifically the (6-maleimidocaproyl) hydrazone of doxorubicin, which indicates that it is chemically modified to enhance its pharmacological properties and reduce systemic toxicity while maintaining efficacy against tumors .
The synthesis of aldoxorubicin involves several chemical reactions that link doxorubicin to an acid-sensitive linker. The key steps include:
The molecular structure of aldoxorubicin can be described as follows:
The presence of the hydrazone bond provides an acid-sensitive linkage that is cleaved in the acidic environment of tumors, releasing free doxorubicin where it is most needed .
Aldoxorubicin undergoes several important chemical reactions:
The mechanism of action for aldoxorubicin involves several steps:
Aldoxorubicin hydrochloride exhibits several important physical and chemical properties:
These properties are critical for formulating effective drug delivery systems .
Aldoxorubicin hydrochloride has several promising applications in oncology:
CAS No.: 18001-13-3
CAS No.: 18395-92-1
CAS No.: 841-76-9
CAS No.: 18252-46-5
CAS No.: 20937-86-4